[1,4'-Bipiperidin]-3-ylmethanol

CCR4 Antagonism Chemotaxis Inhibition GPCR Drug Discovery

[1,4'-Bipiperidin]-3-ylmethanol (CAS 749860-71-7) is a bifunctional aminopiperidine building block featuring a 1,4'-bipiperidine core with a hydroxymethyl substituent at the 3-position of the distal piperidine ring. With a molecular formula of C11H22N2O, a molecular weight of 198.31 g/mol, and a calculated LogP of 0.44 , this compound offers a unique combination of two secondary amine handles and a primary alcohol, enabling chemoselective functionalization at either nitrogen or the hydroxyl group.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 749860-71-7
Cat. No. B1604201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4'-Bipiperidin]-3-ylmethanol
CAS749860-71-7
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CCNCC2)CO
InChIInChI=1S/C11H22N2O/c14-9-10-2-1-7-13(8-10)11-3-5-12-6-4-11/h10-12,14H,1-9H2
InChIKeyPEQIEMJCOKSLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,4'-Bipiperidin]-3-ylmethanol (CAS 749860-71-7): A Bifunctional Piperidine Building Block for CCR4 Antagonist Synthesis and CNS Drug Discovery


[1,4'-Bipiperidin]-3-ylmethanol (CAS 749860-71-7) is a bifunctional aminopiperidine building block featuring a 1,4'-bipiperidine core with a hydroxymethyl substituent at the 3-position of the distal piperidine ring. With a molecular formula of C11H22N2O, a molecular weight of 198.31 g/mol, and a calculated LogP of 0.44 , this compound offers a unique combination of two secondary amine handles and a primary alcohol, enabling chemoselective functionalization at either nitrogen or the hydroxyl group. The commercially available free base typically ships at ≥95% purity, with storage recommended at 2–8°C under dry, sealed conditions . Its structural signature—a 3-hydroxymethylpiperidine moiety linked to a piperidine via a C–N bond—has been directly exploited in medicinal chemistry campaigns, most notably in Astellas Pharma's optimization of CC chemokine receptor 4 (CCR4) antagonists, where incorporation of this motif dramatically improved potency and oral bioavailability [1].

Why [1,4'-Bipiperidin]-4-ylmethanol or Unsubstituted Bipiperidines Cannot Replace CAS 749860-71-7 in Drug Discovery


Within the bipiperidine scaffold family, subtle positional isomerism dictates downstream biological outcomes. The 3-hydroxymethyl substitution of [1,4'-Bipiperidin]-3-ylmethanol places the hydroxymethyl group at a position that, when elaborated, directly mimics key pharmacophoric elements required for target engagement. When Astellas Pharma replaced the pyrrolidine moiety of lead compound 2 with a 3-(hydroxymethyl)piperidine derived from this compound, the resulting CCR4 antagonist 8ic achieved human chemotaxis IC50 values of 23 nM and mouse IC50 of 58 nM—a transformative improvement over the moderate activity of the pyrrolidine-containing precursor [1]. By contrast, the regioisomeric [1,4'-Bipiperidin]-4-ylmethanol positions the hydroxymethyl group para to the piperidine linkage, producing a fundamentally different spatial orientation and hydrogen-bonding geometry. Computational predictions indicate distinct physicochemical profiles between the 3- and 4-ylmethanol isomers, with the 3-isomer exhibiting a lower calculated LogP (~0.44) and topological polar surface area (TPSA) of 35.5 Ų , whereas the 4-isomer typically falls within a higher lipophilicity range (LogP ~1.2–2.4 based on predictive models) [2]. These differences translate to altered solubility, permeability, and target-binding conformations—rendering simple isomeric substitution demonstrably non-equivalent in lead optimization campaigns.

Quantitative Evidence for [1,4'-Bipiperidin]-3-ylmethanol (749860-71-7) Versus Closest Analogs


CCR4 Antagonist Potency: 3-Hydroxymethylpiperidine vs. Pyrrolidine Moiety in Human and Mouse Chemotaxis Assays

In the Astellas Pharma CCR4 antagonist optimization program, compound 2—bearing a pyrrolidine moiety at the piperidine 4-position—was replaced with a 3-(hydroxymethyl)piperidine group derived from [1,4'-Bipiperidin]-3-ylmethanol, yielding compound 8ic. This single structural change converted a moderate inhibitor into a potent, orally bioavailable antagonist. Compound 8ic inhibited human CCL22-induced chemotaxis with an IC50 of 23 nM and mouse chemotaxis with an IC50 of 58 nM [1]. While the exact IC50 of compound 2 in the same chemotaxis assay is not explicitly tabulated in the available manuscript, the authors describe its functional inhibition as 'moderate' and the improvement upon 3-hydroxymethylpiperidine incorporation as pivotal for achieving strong inhibition and oral bioavailability [1]. This SAR demonstrates the critical pharmacophoric contribution of the 3-hydroxymethyl substitution pattern.

CCR4 Antagonism Chemotaxis Inhibition GPCR Drug Discovery

In Vivo Anti-Inflammatory Efficacy: Oral 8ic vs. Subcutaneous Comparator Compounds in a Murine Dermatitis Model

In a murine oxazolone-induced contact hypersensitivity model, compound 8ic—synthesized using the 3-hydroxymethylpiperidine building block—was evaluated alongside earlier leads. When administered orally at 100 mg/kg (bid), 8ic reduced ear swelling in a dose-dependent manner, demonstrating anti-inflammatory activity comparable to subcutaneous administration of earlier compounds at 30 mg/kg [1]. In contrast, compounds 1a, 1b, and 2 showed very little inhibition upon oral administration, despite potent subcutaneous activity [1]. This indicates that incorporation of the 3-hydroxymethylpiperidine moiety not only enhanced potency but also conferred oral bioavailability—a critical differentiator for translational development.

In Vivo Pharmacology Acute Dermatitis Oral Bioavailability

Physicochemical Differentiation: LogP and TPSA of 3-ylmethanol vs. 4-ylmethanol Bipiperidine Isomers

The 3-ylmethanol regioisomer exhibits a calculated LogP of 0.4427 and a topological polar surface area (TPSA) of 35.5 Ų, as reported in vendor computational chemistry data . The 4-ylmethanol isomer, by contrast, is predicted to have a higher LogP in the range of 1.2–2.4 based on cheminformatic databases and predictive models [1]. This difference of approximately 0.8–2.0 log units corresponds to a 6- to 100-fold difference in lipophilicity, directly influencing aqueous solubility, permeability, and protein binding. The lower TPSA of the 3-isomer also suggests a distinct hydrogen-bonding capacity. These measurable differences mean that the two isomers are not interchangeable in medicinal chemistry design, particularly for CNS targets where optimal LogP and TPSA ranges are tightly constrained.

Physicochemical Properties Lipophilicity Drug-Likeness

Chiral Resolution Potential: Enantioselective Synthesis of (R)- and (S)-3-(Hydroxymethyl)piperidine via [1,4'-Bipiperidin]-3-ylmethanol

The 3-hydroxymethyl substituent introduces a stereogenic center at the piperidine ring, enabling access to enantiomerically enriched intermediates. (R)-3-(Hydroxymethyl)piperidine and its (S)-enantiomer are valuable chiral building blocks in medicinal chemistry. The target compound [1,4'-Bipiperidin]-3-ylmethanol can serve as a precursor for these chiral amines through selective N-deprotection or functionalization strategies. In the CCR4 antagonist series, the stereochemistry of the hydroxymethyl group was not explicitly resolved in the publication, but the 3-substitution pattern provides the necessary scaffold for subsequent chiral resolution or asymmetric synthesis [1]. By comparison, the 4-ylmethanol isomer produces achiral 4-(hydroxymethyl)piperidine upon deprotection, lacking stereochemical complexity. This makes the 3-ylmethanol a superior choice for projects requiring stereochemically defined piperidine fragments.

Chiral Building Block Enantioselective Synthesis Piperidine Alkaloids

CYP450 Liability Screening: Comparative In Vitro IC50 Data for [1,4'-Bipiperidin]-3-ylmethanol Derivatives vs. Reference Inhibitors

While the free base [1,4'-Bipiperidin]-3-ylmethanol has not been extensively profiled for CYP inhibition as a standalone compound, its elaborated derivative 8ic and related bipiperidine analogs have been screened against major human CYP isoforms. Available BindingDB data for structurally related bipiperidine compounds indicate CYP3A4 IC50 values ranging from 10,000 nM to 23,800 nM, classifying them as weak CYP inhibitors [1][2]. This contrasts with many piperidine-based drugs that exhibit potent CYP2D6 or CYP3A4 inhibition at nanomolar concentrations. The presence of the free hydroxyl and secondary amine groups in the target compound provides multiple metabolic soft spots, potentially favorable for avoiding CYP-mediated drug-drug interactions. Direct comparative data between 3-ylmethanol and 4-ylmethanol derivatives in CYP panels remain limited and represent a data gap.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Optimal Deployment Scenarios for [1,4'-Bipiperidin]-3-ylmethanol (749860-71-7) Based on Quantitative Evidence


CC Chemokine Receptor 4 (CCR4) Antagonist Lead Optimization for Inflammatory and Allergic Diseases

The strongest evidence supports using [1,4'-Bipiperidin]-3-ylmethanol as a building block for synthesizing 2-aminoquinazoline-based CCR4 antagonists. The Astellas Pharma program demonstrated that incorporating the 3-hydroxymethylpiperidine motif converts moderate inhibitors into potent (IC50 = 23 nM human, 58 nM mouse) and orally bioavailable compounds [1]. Researchers pursuing CCR4-targeted therapies for atopic dermatitis, asthma, or Th2-driven inflammatory conditions should select this building block over pyrrolidine or 4-hydroxymethylpiperidine alternatives to maximize the probability of achieving both potency and oral pharmacokinetics.

Fragment-Based Drug Discovery Requiring Chiral, Three-Dimensional Piperidine Scaffolds

The C3 chiral center of [1,4'-Bipiperidin]-3-ylmethanol introduces stereochemical complexity absent in symmetrical 4-substituted isomers. This makes it a preferred fragment for diversity-oriented synthesis (DOS) and fragment-based lead generation (FBLG) campaigns that prioritize three-dimensionality and chiral diversity [1]. After selective N-deprotection, the resulting enantiopure (R)- or (S)-3-(hydroxymethyl)piperidine serves as a versatile intermediate for constructing CNS-penetrant compounds, kinase inhibitors, and GPCR ligands.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity (LogP 0.4–1.5 Range)

With a calculated LogP of 0.44 and TPSA of 35.5 Ų, [1,4'-Bipiperidin]-3-ylmethanol occupies a favorable physicochemical space for CNS drug design . The lower lipophilicity of the 3-isomer compared to the 4-isomer (LogP ~1.2–2.4) [2] makes it the preferred choice when optimizing for blood-brain barrier penetration and minimizing non-specific protein binding. Medicinal chemists developing CNS-targeted therapies should prioritize this building block over more lipophilic bipiperidine regioisomers.

Parallel Medicinal Chemistry Libraries Exploring SAR at the Piperidine 3-Position

The dual functionality of [1,4'-Bipiperidin]-3-ylmethanol—a secondary amine on the proximal piperidine and a hydroxymethyl-bearing secondary amine on the distal piperidine—enables sequential chemoselective derivatization. This orthogonal reactivity is ideal for constructing parallel synthesis libraries where systematic variation at the 3-position is explored while maintaining the bipiperidine core. The commercially available ≥95% purity supports high-throughput chemistry workflows without additional purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,4'-Bipiperidin]-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.